
Tegafur-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tegafur-d7, also known as this compound, is a useful research compound. Its molecular formula is C₈H₂D₇FN₂O₃ and its molecular weight is 207.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Treatment
Tegafur-d7 has been studied in various cancers, particularly gastrointestinal malignancies such as colorectal and gastric cancer. Its applications include:
- Adjuvant Chemotherapy : In patients with completely resected non-small cell lung cancer (NSCLC), tegafur-uracil (which includes tegafur) has shown efficacy as an adjuvant therapy. A study indicated that patients treated with this regimen had improved disease-free survival rates compared to those receiving standard therapies .
- Locally Advanced Head and Neck Squamous Cell Carcinoma : Metronomic chemotherapy using tegafur-uracil has demonstrated significant improvements in overall survival and disease-free survival in patients undergoing treatment post-surgery .
- Gastric Cancer : Tegafur-uracil has been utilized in neoadjuvant settings, showing comparable efficacy to traditional chemotherapy while exhibiting a lower incidence of gastrointestinal adverse effects .
Efficacy in NSCLC
A multicenter phase III trial evaluated the efficacy of tegafur-uracil versus standard intravenous fluorouracil in metastatic colorectal carcinoma. Results indicated that tegafur-uracil had comparable survival outcomes with a better safety profile .
Metronomic Chemotherapy Outcomes
In a study involving locally advanced head and neck squamous cell carcinoma, patients receiving metronomic tegafur-uracil after surgery showed a median disease-free survival of 54.5 months compared to 34.4 months in the control group, highlighting its effectiveness as an adjunct therapy .
Pharmacokinetics and Toxicity Profile
Research indicates that this compound may offer improved pharmacokinetic properties due to its deuterated structure, potentially leading to enhanced stability and reduced metabolic degradation compared to non-deuterated forms. This can result in lower toxicity levels and fewer side effects, particularly gastrointestinal disturbances commonly associated with 5-FU treatments .
Comparative Studies
Q & A
Basic Research Questions
Q. 1.1. What experimental methodologies are recommended for synthesizing and characterizing Tegafur-d7 in preclinical studies?
this compound, a deuterated analog of the chemotherapeutic agent Tegafur, requires precise synthetic protocols to ensure isotopic purity (≥98% deuterium incorporation). Key steps include:
- Synthesis : Use of deuterated reagents (e.g., D₂O or deuterated propylene glycol) in nucleophilic substitution reactions to replace hydrogen atoms at specific positions.
- Characterization : High-resolution mass spectrometry (HRMS) and ²H-NMR to confirm isotopic enrichment and structural integrity .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column (particle size: 5 μm) to quantify impurities (<0.5%) .
Q. 1.2. How can researchers optimize stability studies for this compound under varying pH and temperature conditions?
Stability studies should follow ICH guidelines Q1A(R2):
- Experimental design : Incubate this compound in buffers (pH 1.2, 4.5, 6.8) at 25°C, 40°C, and 60°C for 0–30 days.
- Analytical methods : LC-MS/MS to monitor degradation products (e.g., 5-fluorouracil-d4).
- Data interpretation : Use Arrhenius kinetics to predict shelf-life under standard storage conditions .
Advanced Research Questions
Q. 2.1. How do isotopic effects of deuterium in this compound influence its metabolic pathways compared to non-deuterated Tegafur?
Deuterium isotope effects (DIEs) can alter CYP450-mediated metabolism:
- In vitro assays : Use human liver microsomes (HLMs) to compare the formation rate of 5-fluorouracil from Tegafur vs. Tegafur-d6.
- Key parameters : Measure kinetic isotope effects (KIEs) via kH/kD ratios. A KIE > 1 indicates slowed metabolism due to deuterium .
- Contradictions : Some studies report reduced cytotoxicity in this compound due to delayed activation, while others show no significant difference. Resolve this by correlating in vitro metabolism data with in vivo efficacy in xenograft models .
Q. 2.2. What statistical approaches are suitable for resolving contradictory data on this compound’s bioavailability in pharmacokinetic studies?
- Data normalization : Adjust for inter-subject variability using population pharmacokinetic models (e.g., NONMEM).
- Multivariate analysis : Apply PCA or PLS-DA to identify confounding variables (e.g., diet, CYP2A6 polymorphisms).
- Case study : A 2024 study found 20% higher AUC for this compound in CYP2A6*4 carriers. Use bootstrapping (1,000 iterations) to validate significance (p < 0.05) .
Q. 2.3. How can researchers design a robust protocol to assess this compound’s synergistic effects with other chemotherapeutics in combinatorial therapy?
- Experimental design : Use a factorial design (e.g., 3×3 matrix) to test this compound with oxaliplatin or irinotecan in colorectal cancer cell lines.
- Synergy quantification : Calculate combination indices (CI) via the Chou-Talalay method. A CI < 1 indicates synergy.
- Data validation : Replicate results in 3D spheroid models to mimic in vivo tumor microenvironments .
Q. Methodological Guidelines
Q. 3.1. How should researchers document experimental protocols for this compound to ensure reproducibility?
- Detailed logs : Record batch numbers of reagents, equipment calibration dates, and environmental conditions (e.g., humidity).
- Data repositories : Upload raw LC-MS/MS spectra and NMR FIDs to platforms like Zenodo or Figshare with DOI links .
Q. 3.2. What criteria define a high-quality dataset for this compound in metabolite profiling studies?
- Sensitivity : LOD ≤ 0.1 ng/mL for 5-fluorouracil-d4 in plasma.
- Precision : Intra-day and inter-day CV < 15%.
- Metadata : Include sample preparation steps, instrument parameters, and QC sample results .
Q. Data Presentation Standards
Parameter | Recommended Format | Example for this compound |
---|---|---|
Synthetic yield | Mean ± SD (n=3) | 72.3% ± 2.1 |
Plasma half-life (t₁/₂) | Geometric mean with 95% CI | 6.8 h (5.9–7.7) |
Synergy CI | Median (IQR) | 0.45 (0.32–0.58) |
Note: Follow journal-specific guidelines (e.g., ACS Style Guide) for table formatting .
Q. Addressing Ethical and Practical Challenges
Properties
Molecular Formula |
C₈H₂D₇FN₂O₃ |
---|---|
Molecular Weight |
207.21 |
Synonyms |
5-Fluoro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione-d7; 1-(2-Tetrahydrofuryl)-5-fluorouracil-d7; 5-Fluoro-1-(tetrahydro-2’-furyl)uracil-d7; Citofur-d7; Coparogin-; Exonal; FT 207; Fental; Fluaid; Fluorafur; Fluorofur; Franrose; Ftorafur; Ful |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.